![molecular formula C16H18N2O3S B2702703 3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795481-57-0](/img/structure/B2702703.png)
3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a compound that belongs to the thiazolidinedione class Thiazolidinediones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antidiabetic properties
Mechanism of Action
Target of Action
The primary targets of 3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione are PPAR-γ receptors and cytoplasmic Mur ligases . The compound improves insulin resistance through PPAR-γ receptor activation and exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases .
Mode of Action
3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione interacts with its targets by binding to the active sites of PPAR-γ receptors and cytoplasmic Mur ligases . This binding results in improved insulin resistance and inhibition of bacterial cell wall synthesis, respectively .
Biochemical Pathways
The action of 3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione affects several biochemical pathways. It enhances the insulin signaling pathway by activating PPAR-γ receptors, leading to improved insulin resistance . Additionally, it inhibits the bacterial cell wall synthesis pathway by blocking the activity of cytoplasmic Mur ligases .
Pharmacokinetics
Modifications to the compound, such as the addition of multi-ring substituents, have been shown to improve its pharmacokinetic profile .
Result of Action
The molecular and cellular effects of 3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione’s action include improved insulin sensitivity in cells due to PPAR-γ receptor activation . Additionally, it inhibits the growth of bacteria by blocking the activity of cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis .
Biochemical Analysis
Biochemical Properties
The TZD moiety, which is a part of 3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione, plays a central role in the biological functioning of several essential molecules . The compound exhibits its hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . It also exhibits antimicrobial action by inhibiting cytoplasmic Mur ligases .
Cellular Effects
3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione has been shown to have a significant impact on cellular processes. Its hypoglycemic activity suggests that it can influence cell function by improving insulin resistance . This could potentially impact cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-(1-(2-Methylbenzoyl)piperidin-4-yl)thiazolidine-2,4-dione involves several interactions at the molecular level. It improves insulin resistance through the activation of the PPAR-γ receptor . Additionally, it inhibits cytoplasmic Mur ligases, which are involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 2-methylbenzoyl chloride with piperidin-4-ylamine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use in the development of antidiabetic drugs due to its thiazolidinedione moiety.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used for managing blood sugar levels in diabetes.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns
Uniqueness
3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential. Its combination of a piperidine ring with a thiazolidinedione moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-[1-(2-methylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-4-2-3-5-13(11)15(20)17-8-6-12(7-9-17)18-14(19)10-22-16(18)21/h2-5,12H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQADMIAHGMGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
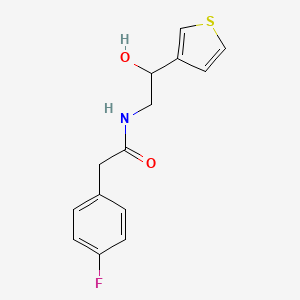
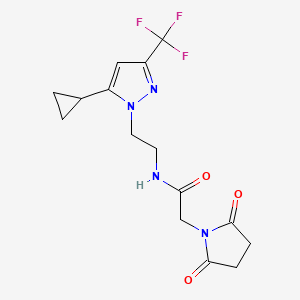

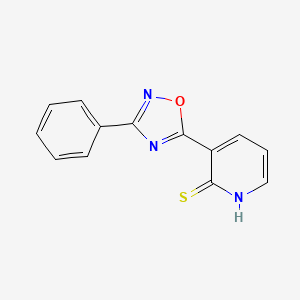
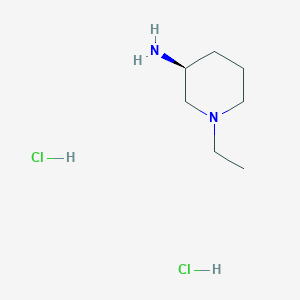
![N-[(4-bromophenyl)methyl]-2-{4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide](/img/structure/B2702631.png)
![methyl 3-{[4-(2-hydroxyethyl)piperazine-1-carbothioyl]amino}thiophene-2-carboxylate](/img/structure/B2702632.png)
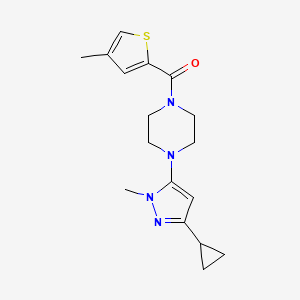
![(Z)-3-{2-[(4-chlorobenzyl)sulfanyl]-3-quinolinyl}-2-phenyl-2-propenenitrile](/img/structure/B2702634.png)
![1-phenyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)ethanone](/img/structure/B2702635.png)
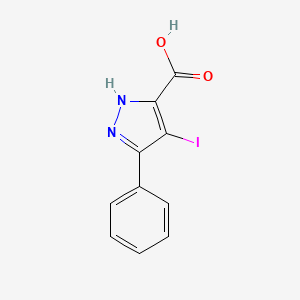
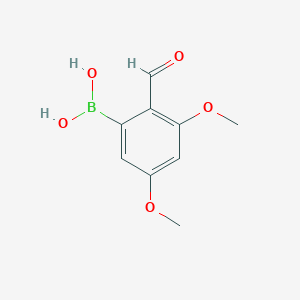
![5-[(ADAMANTAN-1-YL)SULFAMOYL]-2-CHLOROBENZOIC ACID](/img/structure/B2702640.png)
![2,5-dichloro-N-[4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B2702642.png)
